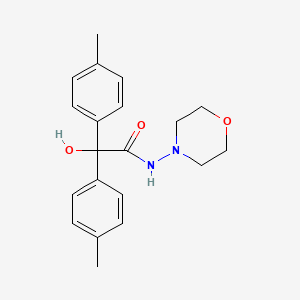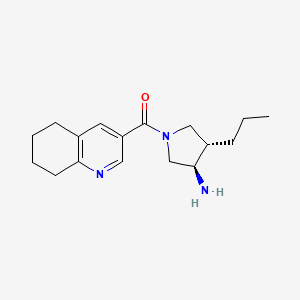![molecular formula C14H18N2O4S B5622787 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5622787.png)
1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone involves novel cyclization techniques. For instance, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones can be achieved using polyphosphate ester (PPE), which significantly reduces reaction time and increases yields (Zareef, Iqbal, & Arfan, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone, such as 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has been elucidated using a combination of 1D and 2D NMR, FT-IR, and HRMS, highlighting the complex nature of these molecules (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
Compounds with morpholine and pyrrolidine groups, similar to 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone, have been shown to engage in a variety of chemical reactions. For example, the reaction of phenyl isocyanate with morpholine and pyrrolidine enamines derived from 2-tetralone confirms the presence of an equilibrium between the 3,4- and 1,4-dihydro-forms of the enamines, which affects their nucleophilic behavior (Pitacco, Colonna, Valentin, & Risaliti, 1974).
Physical Properties Analysis
The physical properties of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone and similar compounds can be inferred from related molecules. For instance, the crystal structure of compounds like 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which share structural similarities, show three-dimensional networks stabilized by π–π interactions, indicating the potential for solid-state fluorescence and other photophysical properties (Selig, Schollmeyer, Albrecht, & Laufer, 2009).
Chemical Properties Analysis
The chemical properties of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone can be partially understood by examining the behavior of related sulfonyl and pyrrolidine compounds. Studies show that these compounds exhibit a range of reactivities, such as sulfenylation reactions with pyrroles and indoles, demonstrating the potential for diverse chemical transformations (Gilow, Brown, Copeland, & Kelly, 1991).
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, such as a pharmaceutical drug, further studies might be conducted to optimize its properties and evaluate its safety and efficacy .
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14-2-1-7-16(14)12-3-5-13(6-4-12)21(18,19)15-8-10-20-11-9-15/h3-6H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPBZUYCGKHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-isopropylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622707.png)

![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)


![4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)
![1-amino-6-hydroxy-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5622774.png)
![1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B5622781.png)
![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)
![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)